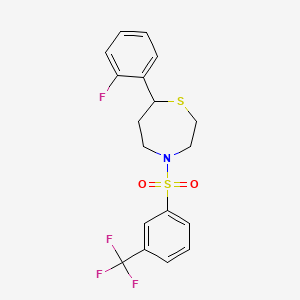

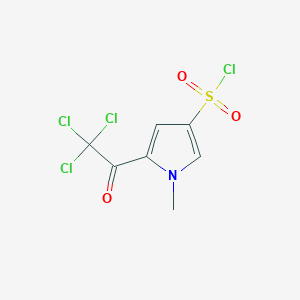

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

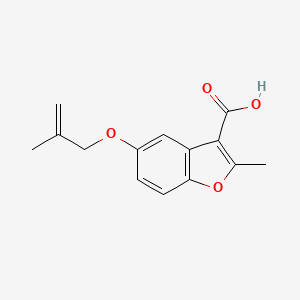

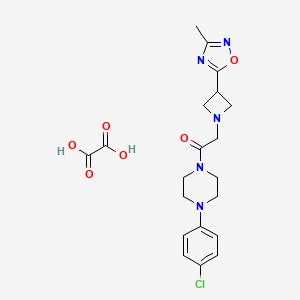

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine, also known as IF-Diazirine, is a novel compound with a wide range of applications in scientific research. It is a highly reactive organometallic compound that can be used as a photo-initiator in various synthetic reactions. IF-Diazirine is also an important tool for studying biochemical and physiological processes in living organisms.

Applications De Recherche Scientifique

Peptide Photoaffinity Reagents : This compound has been used in the preparation of a carbene-yielding amino acid for incorporation into peptide photoaffinity reagents. The amino acid synthesized from this compound offers advantages for building peptide photoaffinity reagents (Shih & Bayley, 1985).

Surface Modification of Graphitic and Carbon Nanotubes : It has been shown to be useful as a photoactivated carbene precursor. This facilitates covalent surface modification of graphitic carbon and carbon nanotubes, enabling attachment of various chemical species to these surfaces (Lawrence et al., 2011).

Photochemical Probes : The compound has been synthesized for use as a photolabile carbene generating group. It demonstrates stability in dark conditions and rapid photolysis, making it suitable for preparing various photochemical probes (Brunner, Senn, & Richards, 1980).

Chemical Biology Applications : It has been involved in Friedel-Crafts alkylations when irradiated in the presence of phenol and tyrosine derivatives, suggesting potential applications in cleaner diazirines for chemical biology (Raimer & Lindel, 2013).

Photocrosslinking in Molecular Biology : A derivative of this compound has been used in the synthesis of a cleavable carbene-generating reagent for photocrosslinking experiments in molecular biology (Kogon, Bochkariov, Baskunov, & Cheprakov, 1992).

Labeling of Membrane Proteins : The compound has been used as a photoactivatable carbene precursor for selectively labeling the hydrophobic core of membranes, providing insights into the topological organization of membrane-embedded proteins (Hoppe, Brunner, & Jørgensen, 1984).

Material and Medicinal Chemistry : It plays a critical role in the development of novel devices and new drugs, especially in the field of materials science and medicinal chemistry (Murai & Hashimoto, 2023).

Propriétés

IUPAC Name |

3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)diazirine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IN2/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZFAVYPSDBXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)